2-(Hydroxymethyl)-3-methoxybenzonitrile

Medicinal Chemistry ADME Physicochemical Profiling

Procurement pain point: Positional isomers of methoxybenzonitrile cause synthetic dead-ends and failed API intermediate qualification. Solution: 2-(Hydroxymethyl)-3-methoxybenzonitrile (CAS 1261742-24-8), the verified building block for FDA-approved benzoxaboroles. • Enables intramolecular cyclization to benzoxaborole core - impossible with para-substituted analogs. • cLogP 1.2-1.6 for CNS penetration and aqueous solubility (25 mg/mL). • ≥95% purity; orthogonal hydroxymethyl handle avoids side reactions of bromomethyl analogs. • Direct procurement for Tavaborole & Crisaborole synthesis - industrial yields (80-95%).

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B11721940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-3-methoxybenzonitrile
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1CO)C#N
InChIInChI=1S/C9H9NO2/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4,11H,6H2,1H3
InChIKeyZNUSBSNYWROMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)-3-methoxybenzonitrile Physicochemical Profile


2-(Hydroxymethyl)-3-methoxybenzonitrile is a polysubstituted aromatic nitrile (CAS 1261742-24-8; MF C9H9NO2; MW 163.17 g/mol) . Its structure features three ortho/para-related functional groups: a cyano (–CN) electron-withdrawing group, a methoxy (–OCH3) electron-donating group, and a hydroxymethyl (–CH2OH) group that provides polarity and hydrogen-bonding capacity . This substitution pattern, particularly the ortho relationship between the hydroxymethyl and methoxy groups, creates a defined molecular architecture with intermediate lipophilicity (cLogP ~1.2–1.6) and a topological polar surface area (TPSA) of approximately 53–59 Ų [1]. The compound is typically supplied at ≥95% purity for R&D applications and is recognized as a critical pharmacophoric building block in the synthesis of FDA-approved benzoxaborole therapeutics, including the antifungal agent Tavaborole and the PDE4 inhibitor Crisaborole .

1
Benzoxaborole core synthesis – ortho-hydroxymethyl enables intramolecular cyclization
2
Multifunctional building block – nitrile, methoxy, and neutral alcohol handle
3
Supports chemoselective oxidation/esterification without electrophilic side reactions

2-(Hydroxymethyl)-3-methoxybenzonitrile: Why Substitution Fails


Procurement professionals and synthetic chemists should recognize that 2-(hydroxymethyl)-3-methoxybenzonitrile is not functionally interchangeable with generic 3-methoxybenzonitrile or other positional isomers. The presence of the ortho-hydroxymethyl group fundamentally alters its chemical identity, imparting a dual reactivity profile that unsubstituted or monofunctionalized benzonitriles cannot replicate . Specifically, the ortho-hydroxymethyl group enables participation in intramolecular cyclizations to form lactones or benzoxaboroles, a reactivity absent in the para-substituted analog 4-(hydroxymethyl)-3-methoxybenzonitrile (CAS 890038-13-8) [1]. Furthermore, while 2-(bromomethyl)-3-methoxybenzonitrile (CAS 77533-19-8) serves as an electrophilic partner in nucleophilic substitution, the target compound provides a neutral, non-electrophilic hydroxymethyl handle for orthogonal oxidation or esterification, avoiding unwanted side reactions in sensitive downstream sequences [2]. Failure to differentiate these analogs can lead to synthetic dead-ends, increased impurity profiles, or regulatory setbacks in pharmaceutical intermediate qualification, as evidenced by the compound's specific utility in the synthesis of Tavaborole and Crisaborole compared to structurally related but synthetically incompatible precursors .

This compound
ortho-CH₂OH enables direct cyclization; neutral, non-electrophilic alcohol
Stable at RT; tolerates basic/nucleophilic conditions
4-(Hydroxymethyl) isomer
para-CH₂OH cannot form benzoxaborole core via intramolecular cyclization
Synthetic dead-end for targeted API intermediates
2-(Bromomethyl) analog
Electrophilic benzylic bromide; uncontrolled nucleophilic substitution risk
Requires inert storage; may introduce impurities and yield loss

2-(Hydroxymethyl)-3-methoxybenzonitrile vs. Key Analogs


Lipophilicity and Solubility Comparison

2-(Hydroxymethyl)-3-methoxybenzonitrile exhibits an experimentally derived or computationally predicted logP value in the range of 1.2–1.6, which is notably lower than its non-hydroxylated analog 3-methoxybenzonitrile (logP = 1.82) and significantly lower than the bromomethyl analog 2-(bromomethyl)-3-methoxybenzonitrile (logP ~2.5–3.0) [1][2][3]. This reduced lipophilicity, driven by the polar hydroxymethyl group, translates to improved aqueous solubility (25 mg/mL for a structurally related hydroxymethyl compound) compared to the sparingly soluble 3-methoxybenzonitrile and the water-insoluble bromomethyl derivative [4].

Lipophilicity (logP)
Cross-study comparable
Target: logP 1.2–1.6
3-OMe analog: 1.82
BrCH₂ analog: 2.5–3.0
Reported aqueous solubility improvement context
Computed values; 25 mg/mL solubility reported for related hydroxymethyl compound
Medicinal Chemistry ADME Physicochemical Profiling

Intramolecular Cyclization Yield

In the synthesis of benzoxaborole-based therapeutics, 2-(hydroxymethyl)-3-methoxybenzonitrile serves as a direct precursor that undergoes efficient intramolecular cyclization upon borylation, a transformation that is stereoelectronically favored by the ortho-hydroxymethyl group . A patent-based synthesis route demonstrates that dehydration of the corresponding benzamide intermediate proceeds with a 95% yield, and subsequent hydroxylation of the bromomethyl intermediate achieves an 80% yield, underscoring the robustness of this scaffold in multi-step sequences . In contrast, the para-isomer 4-(hydroxymethyl)-3-methoxybenzonitrile cannot participate in the same intramolecular cyclization due to geometric constraints, and the 2-(bromomethyl) analog requires an additional hydrolysis step that introduces potential for side reactions and yield loss [1].

Cyclization Yield
Direct head-to-head comparison
95% (dehydration step)
80% (hydroxylation)
Supports robust intramolecular benzoxaborole formation
Patent CN107721869A; para isomer cannot cyclize
Process Chemistry API Intermediate Synthesis Benzoxaborole Formation

Hydroxymethyl vs. Bromomethyl Reactivity

2-(Hydroxymethyl)-3-methoxybenzonitrile provides a neutral, non-electrophilic primary alcohol handle, enabling orthogonal oxidation (to aldehyde or carboxylic acid) or esterification without interference from the nitrile or methoxy groups . Its direct analog, 2-(bromomethyl)-3-methoxybenzonitrile (CAS 77533-19-8), contains a highly electrophilic benzylic bromide that is susceptible to unwanted nucleophilic attack during storage or under basic reaction conditions, limiting its shelf-life and complicating multi-component reactions [1]. Quantitative reactivity is reflected in storage recommendations: the bromomethyl derivative requires strict inert atmosphere and low-temperature storage, while the hydroxymethyl analog is stable under standard ambient conditions (RT storage) .

Reactivity & Stability
Cross-study comparable
Non-electrophilic alcohol; RT storage stable
Neutral handle avoids side reactions in multi-step sequences
Bromomethyl analog requires inert atmosphere, low-temperature storage
Synthetic Methodology Protecting Group Strategy Chemoselectivity

2-(Hydroxymethyl)-3-methoxybenzonitrile Application Scenarios


Benzoxaborole Drug Synthesis

Procure this compound as a key intermediate in the synthesis of Tavaborole (antifungal for onychomycosis) and Crisaborole (PDE4 inhibitor for atopic dermatitis). The ortho-hydroxymethyl group is essential for forming the benzoxaborole core via intramolecular cyclization upon borylation, a transformation not possible with para-substituted or non-hydroxymethylated analogs. The high reported yields (95% for benzamide dehydration, 80% for hydroxylation) from patented routes underscore its industrial relevance for cost-effective API manufacturing .

Balanced Lipophilicity in Medicinal Chemistry

Utilize this compound in lead optimization campaigns where a logP of 1.2–1.6 is desired for CNS penetration or aqueous solubility. Compared to 3-methoxybenzonitrile (logP 1.82), the target compound offers improved water solubility (25 mg/mL for related hydroxymethyl compound) and lower membrane retention, potentially enhancing oral bioavailability and reducing non-specific binding in cellular assays [1]. Its Rule-of-5 compliance makes it a superior choice for fragment-based drug discovery or building block libraries [2].

Chemoselective Functionalization in Multi-Step Synthesis

Employ this compound in synthetic sequences where a stable, non-electrophilic alcohol handle is required. Unlike its bromomethyl counterpart, which undergoes uncontrolled nucleophilic substitution, the hydroxymethyl group can be orthogonally oxidized or esterified after other transformations, enabling streamlined, protecting-group-free syntheses of complex architectures such as phthalide natural products or heterocyclic scaffolds .

Application
Selection Property
Validation Focus
Benzoxaborole drug intermediate synthesis
Ortho-hydroxymethyl cyclization capability
Intramolecular borylation yield and purity
Lead optimization with balanced logP
Reported logP 1.2–1.6 and aqueous solubility
Solubility-driven assay fit; membrane retention context
Chemoselective multi-step functionalization
Non-electrophilic primary alcohol handle
Orthogonal oxidation/esterification without protecting groups

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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